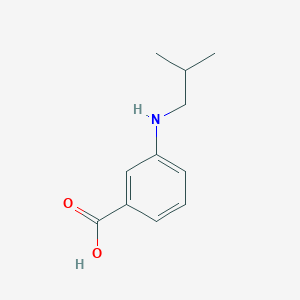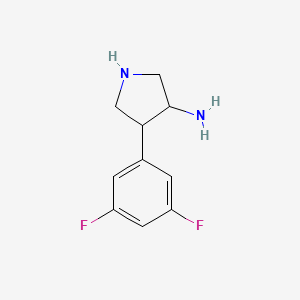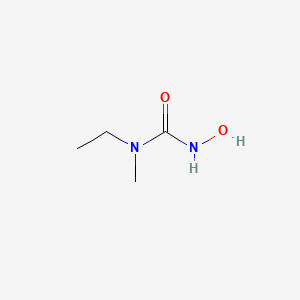
1-Ethyl-3-hydroxy-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-hydroxy-1-methylurea is an organic compound with the molecular formula C4H10N2O2 It is a derivative of urea, characterized by the presence of ethyl, hydroxy, and methyl groups attached to the urea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-hydroxy-1-methylurea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with minimal purification steps.
Industrial Production Methods: The industrial production of this compound typically involves the reaction of ethylamine with methyl isocyanate under controlled conditions. The reaction is carried out in aqueous media, and the product is isolated through filtration and crystallization processes.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-3-hydroxy-1-methylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or other substituted ureas.
Applications De Recherche Scientifique
1-Ethyl-3-hydroxy-1-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-hydroxy-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and subsequent reactions .
Comparaison Avec Des Composés Similaires
1-Ethyl-3-methylurea: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.
1-Hydroxy-1-methylurea: Similar structure but lacks the ethyl group, affecting its solubility and interaction with molecular targets.
Uniqueness: 1-Ethyl-3-hydroxy-1-methylurea is unique due to the presence of both ethyl and hydroxy groups, which confer distinct chemical properties and biological activities
Propriétés
Formule moléculaire |
C4H10N2O2 |
|---|---|
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
1-ethyl-3-hydroxy-1-methylurea |
InChI |
InChI=1S/C4H10N2O2/c1-3-6(2)4(7)5-8/h8H,3H2,1-2H3,(H,5,7) |
Clé InChI |
QODOKZJGZHUOIG-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


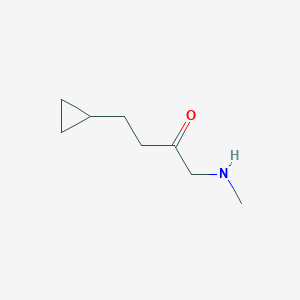
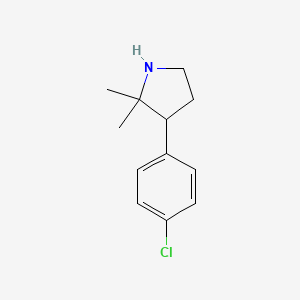
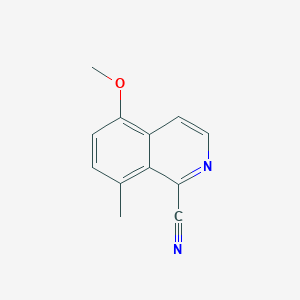
![N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B13202322.png)
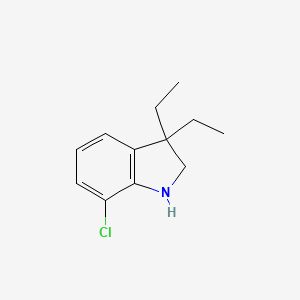
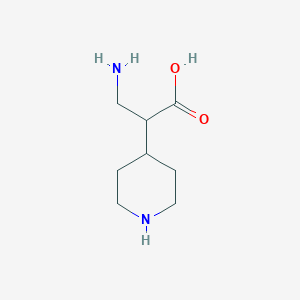

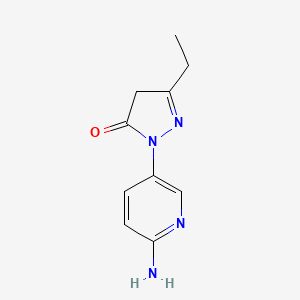
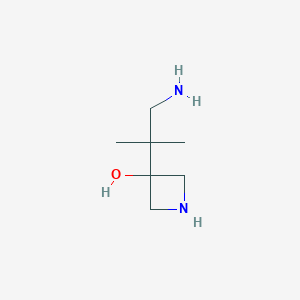
![[1-(Chloromethyl)cyclopropyl]cyclopentane](/img/structure/B13202345.png)


